N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide
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Overview
Description
N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide is a benzohydrazone derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a hydrazone linkage, a nitro group, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of corresponding amines from the hydrazone linkage.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly for its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, the presence of the nitro group allows for redox reactions that can generate reactive oxygen species, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide
- N’-(2-hydroxy-5-methylbenzylidene)-4-hydroxybenzohydrazide
- N’-(2-hydroxy-5-methylbenzylidene)-4-dimethylaminobenzohydrazide
Uniqueness
N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct redox properties and enhances its biological activity compared to similar compounds. The combination of the hydroxyl and nitro groups also allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-5-6-14(19)12(7-10)9-16-17-15(20)11-3-2-4-13(8-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAZKYMCHLAWLK-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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